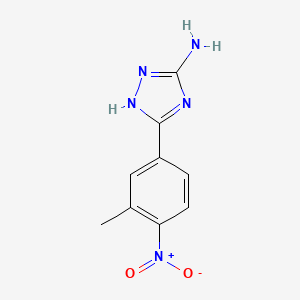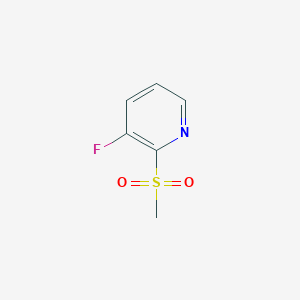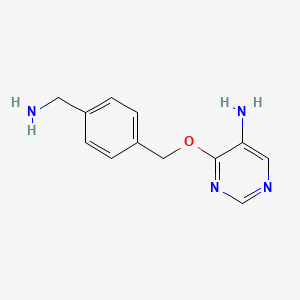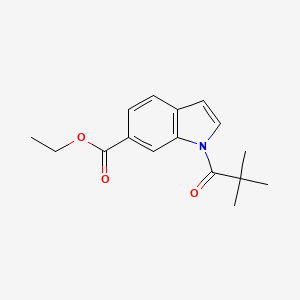![molecular formula C25H31BrN2O6S B13664977 4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13664977.png)
4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a biphenyl core with multiple functional groups, including a bromomethyl group, an isoxazole ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide involves several steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the isoxazole ring: The isoxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.
Functionalization of the biphenyl core:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of certain functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Aplicaciones Científicas De Investigación
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide can be compared with other similar compounds, such as:
4’-(chloromethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide: This compound has a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and properties.
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(methoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide: This compound has a methoxymethyl group instead of an ethoxymethyl group, which may affect its solubility and reactivity.
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-ethoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide: This compound has an ethoxyethoxy group instead of a methoxyethoxy group, which may influence its chemical properties and interactions.
Propiedades
Fórmula molecular |
C25H31BrN2O6S |
|---|---|
Peso molecular |
567.5 g/mol |
Nombre IUPAC |
2-[4-(bromomethyl)-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C25H31BrN2O6S/c1-5-32-16-21-14-20(15-26)10-11-22(21)23-8-6-7-9-24(23)35(29,30)28(17-33-13-12-31-4)25-18(2)19(3)34-27-25/h6-11,14H,5,12-13,15-17H2,1-4H3 |
Clave InChI |
OEHFJFJDEAZXBG-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=C(C=CC(=C1)CBr)C2=CC=CC=C2S(=O)(=O)N(COCCOC)C3=NOC(=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


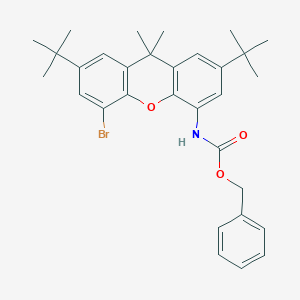
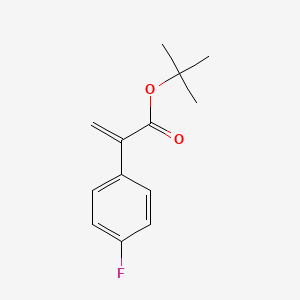
![4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13664912.png)
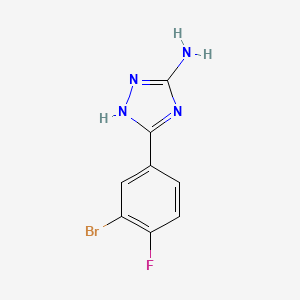
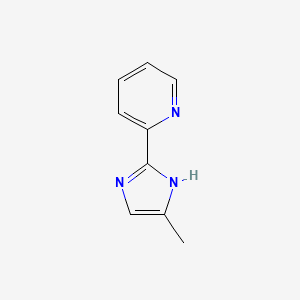
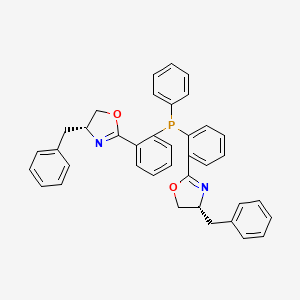
![(|C5-2,4-Cyclopentadien-1-yl)[(1,2,3-|C)-1-phenyl-2-propenyl]-palladium](/img/structure/B13664941.png)
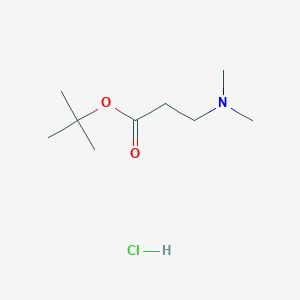
![5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13664950.png)
